molecular formula C13H16N4O4S B12183884 3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12183884
M. Wt: 324.36 g/mol
InChI Key: MIWTYEUHHSOGAZ-UHFFFAOYSA-N
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Description

3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole and thiadiazole rings, followed by their functionalization and coupling to form the final compound. Common reagents and conditions used in these reactions include:

    Isoxazole formation: This can be achieved through the cyclization of β-keto esters with hydroxylamine.

    Thiadiazole formation: This often involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling reactions: The final coupling step may involve amide bond formation using reagents like carbodiimides (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the isoxazole ring can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated isoxazole derivative, while reduction of the amide bond would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific molecular targets and pathways. This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide: A similar compound with a butanamide group instead of a propanamide group.

    3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)ethanamide: A similar compound with an ethanamide group.

Uniqueness

The uniqueness of 3-(3-methoxyisoxazol-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C13H16N4O4S/c1-19-11-7-8(21-17-11)4-5-10(18)14-13-16-15-12(22-13)9-3-2-6-20-9/h7,9H,2-6H2,1H3,(H,14,16,18)

InChI Key

MIWTYEUHHSOGAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=NN=C(S2)C3CCCO3

Origin of Product

United States

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